molecular formula C7H8N4O B3079444 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 106921-51-1

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B3079444
CAS No.: 106921-51-1
M. Wt: 164.16 g/mol
InChI Key: UUHKQXSQHFXTCN-UHFFFAOYSA-N
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Description

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine scaffold. The methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 8 and 3, respectively, confer distinct electronic and steric properties to the molecule.

Properties

IUPAC Name

8-methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-5-9-10-7-6(12-2)3-8-4-11(5)7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHKQXSQHFXTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=NC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The methoxy and methyl groups serve as key sites for alkylation and acylation.

Reaction Type Reagents/Conditions Outcome Yield Reference
O-AlkylationR-X (alkyl halides), K₂CO₃, DMF, 80°CMethoxy group replaced by alkoxy substituents65–78%
N-AcylationAcCl/Ac₂O, pyridine, RTAcetylation at triazole nitrogen82%
MethylationCH₃I, NaH, THF, refluxAdditional methyl groups introduced at position 570%
  • Example : Reaction with iodomethane under basic conditions replaces the methoxy group with a larger alkoxy chain, enhancing lipophilicity .

Nucleophilic Substitution

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions.

Nucleophile Conditions Product Application Reference
HydrazineEtOH, reflux4-Hydrazinyl derivativeIntermediate for cyclization
Phenol derivativesK₂CO₃, DMF, 80°CAryloxy-substituted analogsAnticancer agents
AminesMicrowave, 120°CAmino-functionalized derivativesKinase inhibition
  • Key Finding : Hydrazinolysis of the 4-chloro intermediate generates hydrazide derivatives, which are precursors for triazolopyrimidine hybrids .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Reactant Conditions Product Biological Activity Reference
Triethyl orthoformateTFA, refluxPyrazolo-triazolopyrimidine tricycleAnticancer (IC₅₀ = 1.2 μM)
Acetyl acetoneEtOH, 60°CSchiff base adductsAntimicrobial
Aromatic aldehydesNaOH, ethanol, refluxTriazolo-pyrimidine-arylidene hybridsCOX-2 inhibition (IC₅₀ = 0.8 μM)
  • Mechanism : Condensation with aldehydes forms Schiff bases, which cyclize to yield tricyclic structures .

Multi-Component Reactions (MCRs)

MCRs enable rapid diversification of the triazolo-pyrimidine core.

Components Catalyst Conditions Product Yield Reference
Malononitrile + Aromatic aldehydeNaOH, EtOHReflux, 3 h5-Amino-7,8-dihydro derivatives85–92%
3-Amino-1,2,4-triazole + KetonesDABCO, neatMicrowaveFused triazolo-pyrimidines78%
  • Case Study : Reaction with malononitrile and 4-chlorobenzaldehyde produced derivatives with selective COX-2 inhibition (SI > 15) .

Hydrolysis and Functional Group Interconversion

The methoxy group is susceptible to hydrolysis under acidic/basic conditions.

Reaction Conditions Product Outcome Reference
DemethylationHBr (48%), acetic acid, 100°C8-Hydroxy analogEnhanced solubility
SulfonationSO₃, DCM, 0°CSulfonated derivativeImproved bioavailability
  • Impact : Demethylation increases hydrogen-bonding capacity, improving target binding in kinase assays .

Interaction with Biological Targets

Reaction-driven modifications correlate with bioactivity:

Derivative Target Binding Affinity (Kd) Application Reference
8-Ethoxy-3-methyl analogEGFR-TK12 nMAnticancer
4-Hydrazinyl-substitutedc-Met kinase8 nMAntimetastatic
Schiff base adductCOX-20.8 μMAnti-inflammatory
  • Structural Insight : Molecular docking shows the methoxy group forms hydrogen bonds with Arg513 in COX-2 .

Scientific Research Applications

Biological Activities

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine exhibits various biological activities that are crucial for its applications in drug development:

  • Anticancer Activity : Derivatives of triazolo-pyrimidines have shown promise in targeting kinases and other proteins involved in cancer progression. This compound's structural modifications may enhance its efficacy against specific cancer types.
  • Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth, making it valuable in developing new antibiotics.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 5-alkoxy-1,2,4-triazoles with pyrimidine derivatives. This method allows for the introduction of functional groups that can enhance biological activity or solubility.

Applications in Research

The compound's applications can be categorized as follows:

Medicinal Chemistry

  • Drug Development : The unique properties of this compound make it an attractive candidate for developing novel therapeutic agents targeting cancer and infectious diseases.

Biochemical Studies

  • Target Interaction Studies : Research has focused on understanding the binding affinity of this compound with various biological targets. Such studies are essential for optimizing its structure to improve efficacy and selectivity against specific enzymes or receptors.

Structure-Activity Relationship (SAR) Studies

  • The compound serves as a scaffold for SAR studies aimed at identifying modifications that enhance its biological activity. By systematically altering substituents on the triazole and pyrimidine rings, researchers can discover more potent derivatives.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their biological activities:

Compound NameStructural FeaturesBiological Activity
5-Alkoxy-1,2,4-triazolo[4,3-c]pyrimidinesAlkoxy substituents at different positionsAntimicrobial and anticancer activities
Phenylpyrazolo[3,4-d]pyrimidinesPyrazole ring fused with pyrimidineAnticancer properties
5-Methyl-[1,2,4]triazolo[4,3-c]pyrimidinesMethyl substitution on triazoleEnzyme inhibition

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical models:

  • Study on Anticancer Activity : A recent study demonstrated that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines by inducing apoptosis through targeted kinase inhibition.
  • Antimicrobial Efficacy : Another investigation revealed that certain derivatives effectively inhibited the growth of resistant bacterial strains in vitro.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolo[4,3-c]pyrimidine core is highly modular, enabling diverse functionalization. Below is a comparative analysis of structurally related compounds:

Compound Name / Substituents Key Features Biological Activity Reference ID
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine Methoxy (electron-donating) and methyl groups enhance solubility and metabolic stability. Anticonvulsant, potential CNS activity inferred from structural analogs.
5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines Alkoxy substituents (e.g., trifluoromethylphenoxy) improve anticonvulsant efficacy. ED₅₀ = 11.5 mg/kg (MES test). High potency against maximal electroshock (MES) and scPTZ models.
3,9-Di-(4'-fluorophenyl)-bis-triazolo[4,3-a][4,3-c]pyrimidine Dual triazole-pyrimidine cores with fluorophenyl groups enhance antibacterial activity. MIC = 10 µg/mL against Staphylococcus aureus and Escherichia coli.
8-Phenyl-10-(p-tolyl)triazolo[4,3-c]pyrimidine-3-thione (CH₃L) Thione group increases lipophilicity; tolyl substituent stabilizes π-stacking. Studied for antifungal and metal-chelating properties.
7-p-Tolyl-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines Isomeric triazolo[1,5-c]pyrimidines exhibit lower melting points and altered NMR shifts vs. [4,3-c] isomers. Thermodynamically stable isomers with reduced bioactivity compared to [4,3-c] forms.

Biological Activity

8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. As a member of the triazolopyrimidine family, it exhibits a diverse range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₇N₃OS, with a molecular weight of 181.21 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is known to enhance its biological activity.

PropertyValue
Molecular FormulaC₇H₇N₃OS
Molecular Weight181.21 g/mol
InChIKeyTXKZRJUMPURPAQ-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. For instance:

  • E. coli and S. aureus were inhibited effectively by this compound at low concentrations.
  • A comparative analysis revealed that compounds with methyl groups on the pyrimidine ring exhibited heightened antimicrobial action against tested strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • It has shown cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and MCF10A (non-tumorigenic breast cells). Notably, at concentrations of 10 µM and 20 µM, it significantly reduced cell viability in MCF7 cells while maintaining lower toxicity towards MCF10A cells .
  • The structure-activity relationship (SAR) indicates that modifications to the triazole or pyrimidine rings can enhance anticancer efficacy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In experimental models, it exhibited comparable anti-inflammatory activity to established medications such as Indomethacin without significant ulcerogenic effects .
  • The mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

Case Studies

  • Antimicrobial Efficacy : A study highlighted that derivatives of triazolopyrimidines including this compound showed notable inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .
  • Cytotoxicity in Cancer Research : In a recent investigation involving various synthetic compounds similar to this compound, it was found that this compound significantly reduced the viability of MCF7 cells by approximately 40% over a 48-hour period .

Q & A

Q. Q1. What are the common synthetic routes for 8-methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine, and how can reaction conditions be optimized?

A1. Synthesis typically involves multi-step heterocyclic ring formation. For example:

  • Step 1: Condensation of substituted pyrimidine precursors with hydrazine derivatives (e.g., hydrazine hydrate) to form triazole rings .
  • Step 2: Methoxy group introduction via nucleophilic substitution using methylating agents like methyl iodide in basic media (e.g., NaH/THF) .
  • Optimization: Reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of pyrimidine to hydrazine) are critical. Purity is enhanced via recrystallization from methanol or ethanol .

Q. Q2. What analytical techniques are essential for characterizing this compound?

A2. Key methods include:

  • 1H/13C NMR: Assign methoxy protons (δ ~3.8–4.0 ppm) and triazole/pyrimidine carbons (δ 140–160 ppm) .
  • HPLC: Purity assessment using C18 columns (mobile phase: acetonitrile/water, 70:30 v/v) .
  • Elemental Analysis: Confirms C, H, N composition (±0.3% tolerance) .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in triazole ring substitution be addressed during synthesis?

A3. Regioselectivity depends on:

  • Substrate electronic effects: Electron-withdrawing groups (e.g., Cl) at C-6 of pyrimidine direct substitution to C-5 .
  • Reagent choice: Chlorosulfonation with ClSO3H/thionyl chloride favors C-6 substitution in triazolo-pyrimidines .
  • Temperature control: Lower temperatures (0–5°C) reduce side reactions in electrophilic substitutions .

Q. Q4. What computational methods are used to predict biological activity?

A4. Molecular docking (e.g., AutoDock Vina) evaluates interactions with target enzymes:

  • Example: Docking into the active site of 14-α-demethylase lanosterol (PDB: 3LD6) predicts antifungal activity by analyzing binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding (e.g., C6–H⋯N8 interactions) .
  • Validation: Compare computational results with in vitro assays (e.g., MIC values against Candida albicans) .

Q. Q5. How can green chemistry principles improve the synthesis of this compound?

A5. Sustainable approaches include:

  • Oxidative cyclization: Sodium hypochlorite (NaClO) in ethanol replaces toxic oxidants like Cr(VI) salts, yielding 73% isolated product .
  • Solvent selection: Ethanol or water minimizes environmental impact vs. DMF or xylenes .
  • Catalyst-free conditions: Thermal ring transformations (e.g., 363 K for 6 hours) avoid transition-metal catalysts .

Q. Q6. What spectral discrepancies arise in characterizing derivatives, and how are they resolved?

A6. Common challenges:

  • Proton coupling over multiple bonds: Observed in pyrimidine-H to methyl groups (6-bond coupling in 1H NMR). Assign via 2D-COSY or DFT calculations .

  • Overlapping signals: Use high-field NMR (500 MHz+) or deuterated solvents (DMSO-d6) for clarity .

  • Table: 13C NMR Data for Key Derivatives

    Compoundsp2 Carbons (δ, ppm)CO Group (δ, ppm)
    2c108.5–158.8163.9
    4c110.4–158.8163.5
    6a111.0–158.5163.8

Methodological Contradictions & Solutions

Q. Q7. How to resolve contradictions in reactivity studies of triazolo-pyrimidines?

A7. Conflicting data (e.g., substitution patterns) are addressed by:

  • Systematic variation: Test substituents (e.g., R = methyl, phenyl) under identical conditions .
  • Kinetic studies: Monitor reaction progress via TLC or in situ IR to identify intermediates .
  • Theoretical modeling: DFT calculations (e.g., Gaussian 16) predict electron density maps to explain reactivity trends .

Q. Q8. What strategies enhance yield in multi-step syntheses?

A8. Critical optimizations include:

  • Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during pyrimidine functionalization .
  • Stepwise purification: Silica gel chromatography (hexane/ethyl acetate gradient) after each step improves intermediate purity .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) for cyclization steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine

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